

# Application Notes and Protocols: Derazantinib in Combination with Immunotherapy in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Derazantinib |           |
| Cat. No.:            | B8069357     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the combination of **derazantinib**, a multi-kinase inhibitor, with immunotherapy in preclinical murine cancer models. The provided methodologies are based on established research demonstrating the synergistic anti-tumor effects of this combination, offering a valuable resource for designing and executing similar in vivo studies.

#### Introduction

**Derazantinib** is an orally bioavailable small molecule inhibitor of fibroblast growth factor receptor (FGFR) kinases 1, 2, and 3.[1][2] Notably, it also exhibits potent inhibitory activity against colony-stimulating factor 1 receptor (CSF1R).[3][4] This dual-targeting mechanism provides a strong rationale for combining **derazantinib** with immune checkpoint inhibitors. By inhibiting CSF1R, **derazantinib** can modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs), which often contribute to an immunosuppressive landscape. [3][5] This modulation can enhance the efficacy of immune checkpoint inhibitors, such as anti-PD-L1 antibodies, which aim to reinvigorate the anti-tumor T-cell response.[3][6]

Preclinical studies in syngeneic murine tumor models have demonstrated that the combination of **derazantinib** and an anti-PD-L1 antibody leads to enhanced anti-tumor efficacy, including inhibition of primary tumor growth and a reduction in metastases.[3][6][7] This enhanced effect



is associated with an increased infiltration of cytotoxic T cells, natural killer (NK) cells, and T-helper cells into the tumor.[3][4]

# **Data Presentation**

The following tables summarize the quantitative data from preclinical studies investigating the combination of **derazantinib** and anti-PD-L1 therapy in the 4T1 murine breast cancer model.

Table 1: Efficacy of **Derazantinib** in Combination with Anti-PD-L1 in the 4T1 Syngeneic Breast Cancer Model

| Treatment<br>Group           | Primary Tumor<br>Growth                            | Lung<br>Metastases | Liver<br>Metastases | Spine<br>Metastases |
|------------------------------|----------------------------------------------------|--------------------|---------------------|---------------------|
| Vehicle Control              | -                                                  | -                  | -                   | -                   |
| Derazantinib                 | Tumor Stasis                                       | Reduced            | Reduced             | Reduced             |
| Anti-PD-L1<br>Antibody       | No Efficacy                                        | No Efficacy        | No Efficacy         | No Efficacy         |
| Derazantinib +<br>Anti-PD-L1 | Increased<br>Efficacy vs.<br>Derazantinib<br>Alone | Further Reduced    | Further Reduced     | Further Reduced     |

Data compiled from El Shemerly et al., 2022.[3]

Table 2: Modulation of the Tumor Immune Microenvironment in 4T1 Tumors

| Treatment Group               | Cytotoxic T Cells<br>(CD8+) | Natural Killer (NK)<br>Cells | T-Helper Cells<br>(CD4+) |
|-------------------------------|-----------------------------|------------------------------|--------------------------|
| Vehicle Control               | Baseline                    | Baseline                     | Baseline                 |
| Derazantinib + Anti-<br>PD-L1 | Strongly Increased          | Strongly Increased           | Strongly Increased       |

Data compiled from El Shemerly et al., 2022.[3]



# Signaling Pathways and Experimental Workflow Signaling Pathway of Derazantinib's Dual Action







Click to download full resolution via product page

Caption: Dual inhibitory action of derazantinib and the effect of anti-PD-L1.

# **Experimental Workflow for In Vivo Studies**





Click to download full resolution via product page

Caption: Workflow for murine studies of **derazantinib** and immunotherapy.

# **Experimental Protocols Cell Culture**

- 1.1. 4T1 Murine Breast Carcinoma Cells[1][2][7][8][9]
- Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS),
   100 U/mL penicillin, and 100 μg/mL streptomycin.
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
- Subculturing:
  - Aspirate the culture medium and wash the cells with sterile Phosphate-Buffered Saline (PBS).
  - Add 1-2 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 2-3 minutes until cells detach.
  - Neutralize the trypsin with 4-6 mL of complete culture medium.
  - Centrifuge the cell suspension at 300 x g for 3-5 minutes.



- Resuspend the cell pellet in fresh medium and re-plate at a 1:3 to 1:4 ratio.
- Change the medium every 2-3 days.
- 1.2. MBT-2 Murine Bladder Tumor Cells[5][10][11][12]
- Culture Medium: Eagle's Minimum Essential Medium (EMEM) or RPMI-1640 supplemented with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
- Subculturing: Follow the same procedure as for 4T1 cells. The doubling time is approximately 24 hours.

#### **Murine Tumor Models**

- 2.1. 4T1 Orthotopic Breast Cancer Model[1][4][13][14]
- Animals: 6-8 week old female BALB/c mice.
- · Cell Preparation:
  - Harvest 4T1 cells during the logarithmic growth phase.
  - Wash the cells twice with sterile PBS.
  - Resuspend the cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.
- Implantation Procedure:
  - Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
  - Shave the fur around the fourth mammary fat pad.
  - $\circ$  Inject 100 µL of the cell suspension (5 x 10^5 cells) subcutaneously into the mammary fat pad using a 26-gauge needle.
  - Monitor the mice for tumor growth, which is typically palpable within one week.



#### 2.2. MBT-2 Orthotopic Bladder Cancer Model[3][6]

- Animals: Female C3H/He mice.
- Cell Preparation:
  - Harvest and wash MBT-2 cells as described for 4T1 cells.
  - Resuspend the cells in sterile PBS at a concentration of 5 x 10<sup>6</sup> cells/mL.
- Implantation Procedure (Direct Injection):
  - Anesthetize the mouse.
  - Make a transperitoneal incision to expose the bladder.
  - $\circ$  Slowly inject 20  $\mu L$  of the cell suspension (1 x 10^5 cells) into the submucosal layer of the bladder wall.
  - Return the bladder to the abdominal cavity and suture the incision.

### **Drug Administration**

#### 3.1. **Derazantinib**[15][16]

- Formulation: While specific formulations for in vivo studies can vary, a common approach is
  to dissolve derazantinib in a vehicle such as a solution of DMSO, PEG300, Tween80, and
  water.
- Dosage: A well-tolerated and effective dose in murine models is up to 75 mg/kg.
- · Administration: Administer orally (p.o.) once daily.
- 3.2. Anti-PD-L1 Antibody[17][18][19]
- Antibody Clone: 10F.9G2 is a commonly used clone for in vivo studies in mice.
- Dosage: A standard dose range is 100-250 μg per mouse.



• Administration: Administer intraperitoneally (i.p.) 2-3 times per week.

## **Assessment of Efficacy**

- 4.1. Primary Tumor Growth
- Measure the tumor dimensions (length and width) with calipers 2-3 times per week.
- Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.
- 4.2. Quantification of Lung Metastases (India Ink Method)[20][21][22][23][24]
- Euthanize the mouse at the study endpoint.
- Expose the trachea and cannulate it with a fine-gauge needle or catheter.
- Slowly inject 1-2 mL of a 15% India ink solution in PBS into the lungs via the trachea until the lungs are fully inflated and appear black.
- Excise the lungs and place them in Fekete's solution (100 mL of 70% ethanol, 10 mL of 37% formaldehyde, and 5 mL of glacial acetic acid) for at least 24 hours to fix the tissue and bleach the black pigment from the normal lung tissue.
- Metastatic nodules will appear as white spots against the dark background of the normal lung tissue.
- Count the number of surface nodules on all lobes of the lungs under a dissecting microscope.

### **Immunohistochemistry for Immune Cell Infiltration**

This protocol provides a general guideline for the immunohistochemical staining of CD4+, CD8+, and NK cells in formalin-fixed, paraffin-embedded (FFPE) murine tumor tissues.[25][26] [27][28][29]

- 5.1. Tissue Preparation
- Fix the excised tumor tissue in 10% neutral buffered formalin for 24 hours.



- Dehydrate the tissue through a graded series of ethanol and embed in paraffin.
- Cut 4-5 µm sections and mount them on positively charged slides.

#### 5.2. Staining Protocol

- Deparaffinization and Rehydration:
  - Incubate slides in xylene (2 x 5 minutes).
  - Rehydrate through graded ethanol (100%, 95%, 70%; 2 minutes each) and finally in distilled water.
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval (HIER) by immersing the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) and heating in a pressure cooker, water bath, or microwave. The optimal time and temperature should be optimized for each antibody.
  - Allow the slides to cool to room temperature.
- Peroxidase Block:
  - Incubate the sections with 3% hydrogen peroxide in PBS for 10-15 minutes to block endogenous peroxidase activity.
  - Rinse with PBS.
- Blocking:
  - Incubate the sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30 60 minutes to prevent non-specific antibody binding.
- Primary Antibody Incubation:
  - Incubate the sections with the primary antibody (anti-CD4, anti-CD8, or an NK cell marker like anti-NK1.1 or anti-Nkp46) diluted in blocking buffer overnight at 4°C. The optimal antibody concentration should be determined empirically.



- Secondary Antibody and Detection:
  - Wash the slides with PBS.
  - Incubate with a biotinylated secondary antibody (e.g., goat anti-rat or goat anti-rabbit, depending on the primary antibody host) for 30-60 minutes.
  - Wash with PBS.
  - Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
  - Wash with PBS.
- Chromogen Development:
  - Incubate the sections with a DAB (3,3'-diaminobenzidine) substrate solution until the desired brown color intensity is reached.
  - Rinse with distilled water.
- Counterstaining, Dehydration, and Mounting:
  - Counterstain with hematoxylin.
  - Dehydrate through graded ethanol and clear in xylene.
  - Mount with a permanent mounting medium.

#### 5.3. Analysis

- The stained slides can be scanned to create digital images.
- The number of positive cells (brown staining) can be quantified in multiple high-power fields using image analysis software.
- Data can be expressed as the number of positive cells per unit area (e.g., cells/mm²).



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Mouse Models for Tumor Metastasis PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4T1 Cell Line Essential Insights into Breast Cancer Cell Research and Applications [cytion.com]
- 3. A model of orthotopic murine bladder (MBT-2) tumor implants PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4T1 Syngeneic Murine Model Altogen Labs [altogenlabs.com]
- 5. The establishment of a growth-controllable orthotopic bladder cancer model through the down-regulation of c-myc expression PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orthotopic Mouse Models of Urinary Bladder Cancer | In Vivo [iv.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. 4T1 cell culture [bio-protocol.org]
- 9. elabscience.com [elabscience.com]
- 10. td2inc.com [td2inc.com]
- 11. accegen.com [accegen.com]
- 12. crownbio.com [crownbio.com]
- 13. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. selleckchem.com [selleckchem.com]
- 16. The fibroblast growth factor receptor inhibitor, derazantinib, has strong efficacy in human gastric tumor models and synergizes with paclitaxel in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mouse PD-L1 Antibody | Leinco [leinco.com]
- 18. ichor.bio [ichor.bio]



- 19. A Novel Anti-PD-L1 Antibody Exhibits Antitumor Effects on Multiple Myeloma in Murine Models via Antibody-Dependent Cellular Cytotoxicity PMC [pmc.ncbi.nlm.nih.gov]
- 20. jove.com [jove.com]
- 21. Experimental Metastasis and CTL Adoptive Transfer Immunotherapy Mouse Model -PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Arginase inhibition suppresses lung metastasis in the 4T1 breast cancer model independently of the immunomodulatory and anti-metastatic effects of VEGFR-2 blockade -PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantification of Lung Metastases from In Vivo Mouse Models PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Improved multiplex immunohistochemistry for immune microenvironment evaluation of mouse formalin-fixed paraffin-embedded tissues PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. researchgate.net [researchgate.net]
- 28. Immunofluorescence Immunohistochemistry (IHC) Paraffin Protocol [novusbio.com]
- 29. cancer.wisc.edu [cancer.wisc.edu]
- To cite this document: BenchChem. [Application Notes and Protocols: Derazantinib in Combination with Immunotherapy in Murine Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8069357#derazantinib-in-combination-with-immunotherapy-in-murine-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com